1-oxido-6-(oxiran-2-yl)pyridine
Description
1-Oxido-6-(oxiran-2-yl)pyridine is a pyridine derivative featuring an oxide group at the 1-position and an epoxide (oxirane) moiety at the 6-position. Such derivatives are often employed as intermediates in pharmaceutical synthesis, particularly for β-blockers like Nebivolol, where epoxide-containing precursors enable stereoselective ring-opening reactions . The compound’s reactivity is influenced by the electron-withdrawing oxide group, which may modulate the pyridine ring’s basicity and the epoxide’s stability under varying conditions.
Properties
CAS No. |
69062-54-0 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-oxido-2-(oxiran-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-4-2-1-3-6(8)7-5-10-7/h1-4,7H,5H2 |
InChI Key |
NPGSNHCTEMFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxido-6-(oxiran-2-yl)pyridine typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, producing high yields of the desired epoxide.
Industrial Production Methods
Industrial production of such compounds often involves scalable and reproducible synthetic routes. For instance, the synthesis of similar compounds has been achieved through multi-step processes that include the use of inexpensive reagents and efficient oxidative agents . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-oxido-6-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids or hydrogen peroxide.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) is commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted pyridines, and various other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-oxido-6-(oxiran-2-yl)pyridine has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmacophore is explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-oxido-6-(oxiran-2-yl)pyridine involves the reactivity of the epoxide ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in applications such as enzyme inhibition, where the compound can form covalent adducts with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
6-Fluoro-2-(oxiran-2-yl)chroman
This chroman derivative, used in Nebivolol synthesis, shares the epoxide group but differs in its fused bicyclic framework. The fluorine substituent enhances metabolic stability compared to non-halogenated analogues, while the epoxide enables regioselective nucleophilic attacks during drug synthesis .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
A heterocyclic amine found in cooked meats, PhIP features a pyridine core with an imidazole ring and methyl/phenyl substituents. Unlike this compound, PhIP is a potent mutagen and carcinogen, forming DNA adducts via metabolic activation to electrophilic intermediates. Its carcinogenicity contrasts with the pharmaceutical utility of epoxide-pyridine hybrids .
6-(5-Formylthiophen-3-yl)pyridine-3-carboxylic Acid
This pyridine derivative includes a thiophene-carboxylic acid substituent, enhancing its role in metal coordination and polymer chemistry. The absence of reactive groups like epoxides reduces its electrophilicity but broadens applications in materials science .
Physicochemical and Reactivity Comparison
Key Observations:
- Epoxide Reactivity : Both this compound and 6-fluoro-2-(oxiran-2-yl)chroman utilize epoxide groups for synthetic versatility, but the latter’s chroman backbone imparts greater rigidity .
- Solubility: The N-oxide group in this compound enhances aqueous solubility compared to non-oxidized pyridines, facilitating its use in solution-phase reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
